1-Bromo-2-ethoxy-4-fluorobenzene

Description

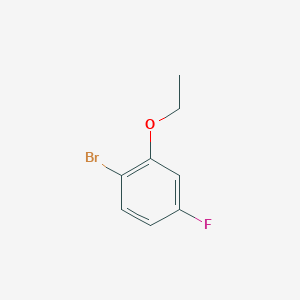

1-Bromo-2-ethoxy-4-fluorobenzene (CAS: 871717-61-2) is a halogenated aromatic compound with the molecular formula C₈H₈BrFO and a molecular weight of 219.05 g/mol . It features a bromine atom at position 1, an ethoxy group (-OCH₂CH₃) at position 2, and a fluorine atom at position 4 on the benzene ring. This compound is primarily used in industrial and scientific research, particularly as an intermediate in organic synthesis and pharmaceutical development . Its structural features—electron-withdrawing halogens and an electron-donating ethoxy group—make it a versatile substrate for cross-coupling reactions and functional group transformations.

Properties

IUPAC Name |

1-bromo-2-ethoxy-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLBVTBTDQSOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660589 | |

| Record name | 1-Bromo-2-ethoxy-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871717-61-2 | |

| Record name | 1-Bromo-2-ethoxy-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Mode of Action

1-Bromo-2-ethoxy-4-fluorobenzene, like other halogenated benzene derivatives, can undergo electrophilic aromatic substitution reactions. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring.

Biochemical Pathways

Halogenated benzene derivatives are known to participate in various biochemical reactions, including electrophilic aromatic substitution. These reactions can lead to the formation of new compounds, potentially affecting various biochemical pathways.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. Moreover, the compound’s action can also be influenced by the biological environment, including the presence of various enzymes and receptors, the pH of the body fluids, and the presence of other metabolites.

Biological Activity

1-Bromo-2-ethoxy-4-fluorobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.

This compound has the molecular formula C9H10BrF and features a bromine atom, an ethoxy group, and a fluorine atom attached to a benzene ring. Its unique structure allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the ethoxy and fluorine groups influences its reactivity and binding affinity, which can modulate biochemical pathways. These interactions may lead to therapeutic effects or toxicity, depending on the context of exposure.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit various cancer cell lines by targeting specific kinases involved in tumor growth. For instance, modifications in the structure can enhance selectivity for anaplastic lymphoma kinase (ALK) and bromodomain-containing protein 4 (BRD4), which are implicated in oncogenesis .

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, affecting metabolic pathways crucial for cell survival and proliferation. This inhibition could lead to apoptosis in cancer cells or modulation of inflammatory responses .

Study 1: Anticancer Properties

A study investigating dual inhibitors of ALK and BRD4 found that compounds similar to this compound demonstrated significant activity against neuroblastoma cell lines. The ethoxy group was crucial for maintaining potency against ALK while reducing off-target effects on other kinases .

Study 2: Toxicological Assessment

Toxicological evaluations have highlighted the potential adverse effects of halogenated compounds like this compound on human health. Research suggests that exposure may lead to neurodevelopmental deficits, particularly in vulnerable populations such as children .

Data Table: Biological Activities

Scientific Research Applications

Scientific Research Applications of 1-Bromo-2-ethoxy-4-fluorobenzene

This compound is an organic compound with a benzene ring and substituents including bromine, ethoxy, and fluorine. This compound is used in scientific research across chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of this compound typically involves electrophilic aromatic substitution reactions in multiple steps, including nitration, bromination, fluorination, and ethoxylation, each requiring specific reaction conditions and reagents.

Chemical Reactions Analysis

This compound can undergo electrophilic aromatic substitution, reduction of the nitro group to an amine group (using hydrogen gas and a catalyst), and oxidation of the ethoxy group to a carboxylic acid under strong oxidative conditions. Common reagents include nitric acid, sulfuric acid, bromine, and hydrogen fluoride.

Applications

- Chemistry this compound serves as an intermediate in synthesizing complex organic molecules.

- Biology This compound can be applied to study enzyme interactions and metabolic pathways.

- Medicine It is a precursor in synthesizing pharmaceutical compounds with potential therapeutic effects.

- Industry This compound is used to produce specialty chemicals, dyes, and pigments .

Related Compounds

Other related compounds and their applications include:

- 1-Bromo-2-chloro-4-fluorobenzene Used as an intermediate for APIs synthesis in the treatment of breast cancer and as catalysts in peptide synthesis .

- 1-Bromo-2-(2-bromoethoxy)-4-fluorobenzene Used as an intermediate in synthesizing complex organic molecules, development of bioactive compounds, and in the synthesis of pharmaceutical agents.

- 1-Bromo-2-ethoxy-4-methyl-5-nitrobenzene Explored for potential therapeutic properties, including antimicrobial and anticancer activities, and used in developing novel materials with specific electronic and optical properties.

- 1-Bromo-4-fluorobenzene Used as an intermediate in agrochemical production, in organic reactions such as the preparation of Grignard reagents, and in the production of a variety of therapeutic drugs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-bromo-2-ethoxy-4-fluorobenzene with analogs differing in substituent positions, functional groups, and physicochemical properties.

Substituent Position Variations

a. 2-Bromo-1-ethoxy-4-fluorobenzene (CAS: 326-69-2)

- Key Difference : Bromine and ethoxy groups are swapped (bromine at position 2, ethoxy at position 1).

- Impact : Altered electronic distribution affects reactivity in nucleophilic aromatic substitution (NAS). The para-fluorine’s electron-withdrawing effect may enhance electrophilicity at position 2 compared to the original compound .

b. 2-Bromo-4-ethoxy-1-fluorobenzene (CAS: Not listed)

- Key Difference : Ethoxy at position 4 and fluorine at position 1.

- Impact : Reduced steric hindrance near the bromine (position 2) may increase accessibility in Suzuki-Miyaura couplings .

Functional Group Modifications

a. 1-Bromo-4-ethoxy-2,3-difluorobenzene (CAS: 2040-89-3)

b. 4-Bromo-1-fluoro-2-methoxybenzene (CAS: 2357-52-0)

- Key Difference : Methoxy (-OCH₃) instead of ethoxy (-OCH₂CH₃) at position 2.

Boiling Points and Solubility

- This compound : Likely higher boiling point (~250°C estimated) due to ethoxy group’s polarity. Soluble in DCM, THF .

- 1-Bromo-4-ethoxy-3-fluoro-2-methylbenzene (CAS: 2387120-27-4) : Methyl group increases hydrophobicity, reducing water solubility compared to the parent compound .

Reactivity in Cross-Coupling Reactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.